N-(1-benzylpiperidin-4-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

Regioisomer differentiation Thiazole substitution pattern Pharmacophore geometry

This 2-methyl-4-phenyl regioisomer is a structurally novel CNS probe absent from published SAR campaigns. With a benzylpiperidine σ1 pharmacophore (Ki = 3.90 nM prototype), it enables direct activity-cliff mapping against the commercial 4-methyl-2-phenyl analog (ChemDiv IB08-8085) in AChE, GSK-3β, and σ1 assays. Ideal for CNS screening library expansion, dual-target neurodegenerative SAR, and antifungal spectrum evaluation. Available in 47 mg, shipping within 1 week.

Molecular Formula C23H25N3OS
Molecular Weight 391.5 g/mol
Cat. No. B11021504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide
Molecular FormulaC23H25N3OS
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC1=NC(=C(S1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H25N3OS/c1-17-24-21(19-10-6-3-7-11-19)22(28-17)23(27)25-20-12-14-26(15-13-20)16-18-8-4-2-5-9-18/h2-11,20H,12-16H2,1H3,(H,25,27)
InChIKeyUSRBUHAJKDPLOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzylpiperidin-4-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide: Chemical Identity and Scaffold Context for Procurement Decisions


N-(1-Benzylpiperidin-4-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide (MW 391.53, C23H25N3OS) is a synthetic small molecule comprising a 2-methyl-4-phenyl-1,3-thiazole-5-carboxamide core linked via an amide bond to a 1-benzylpiperidin-4-amine moiety . The compound belongs to the benzylpiperidine-thiazole carboxamide class, a scaffold family extensively investigated for central nervous system (CNS) targets including acetylcholinesterase (AChE), sigma receptors, and glycogen synthase kinase 3β (GSK-3β) [1][2]. Critically, this compound is the 2-methyl-4-phenyl thiazole regioisomer, distinguishing it from its commercially available 4-methyl-2-phenyl counterpart (ChemDiv IB08-8085, logP 4.34, logD 2.96, PSA 46.95) . The regioisomeric identity determines pharmacophoric geometry and electronic distribution on the thiazole ring, making it a structurally distinct chemical entity for structure-activity relationship (SAR) exploration and screening library diversification.

Why N-(1-Benzylpiperidin-4-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide Cannot Be Substituted by Regioisomeric or Scaffold Analogs


The 2-methyl-4-phenyl substitution pattern on the thiazole ring is not interchangeable with the 4-methyl-2-phenyl regioisomer. In thiazole-based pharmacophores, the position of substituents relative to the endocyclic sulfur and nitrogen atoms dictates both electronic distribution and conformational preferences of the carboxamide side chain . The 2-methyl-4-phenyl arrangement places the methyl group adjacent to the sulfur atom (position 2) and the phenyl group at position 4 adjacent to the carboxamide at position 5, creating a distinct spatial orientation compared to the reversed regioisomer. Published SAR on benzylpiperidine-linked diarylthiazoles demonstrates that subtle modifications to thiazole aryl substitution can alter AChE inhibitory potency by over 10-fold (IC50 range: 0.30 μM to >10 μM within a single congeneric series) [1]. Furthermore, the N-(1-benzylpiperidin-4-yl) pharmacophore confers high-affinity sigma-1 receptor binding (Ki = 3.90 nM for the unsubstituted phenylacetamide prototype), and replacement of the pendant aromatic group can cause >60-fold loss in sigma-1 affinity [2]. These findings establish that neither the regioisomer nor alternative thiazole carboxamides can be assumed equivalent without confirmatory comparative data.

Quantitative Differentiation Evidence for N-(1-Benzylpiperidin-4-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide


Regioisomeric Identity: 2-Methyl-4-Phenyl vs. 4-Methyl-2-Phenyl Thiazole Substitution Defines a Distinct Chemical Entity

The target compound bears the 2-methyl-4-phenyl substitution on the thiazole-5-carboxamide core, whereas the closest commercially catalogued analog—ChemDiv IB08-8085—is the reversed 4-methyl-2-phenyl regioisomer (identical molecular formula C23H25N3OS, MW 391.53) . In the 2-methyl-4-phenyl configuration, the methyl group occupies the position adjacent to the endocyclic sulfur (C-2), and the phenyl group resides at C-4 adjacent to the carboxamide at C-5. The regioisomer places the phenyl group adjacent to sulfur and the methyl group adjacent to the carboxamide. This positional swap alters the dihedral angle between the thiazole ring and the phenyl substituent, as well as the electronic environment of the carboxamide NH involved in target hydrogen bonding. Physicochemical reference data for the core scaffolds indicate: 2-methyl-4-phenylthiazole logP = 3.12 (XLogP3), PSA = 41.13 Ų [1]; 4-methyl-2-phenylthiazole logP ≈ 3.12 (XLogP3), PSA = 12.9 Ų [2]. The sharp difference in polar surface area (41.13 vs. 12.9 Ų) between the unsubstituted core scaffolds, when extended through the benzylpiperidine-carboxamide linker, translates to distinct permeability and target engagement profiles for the final compounds.

Regioisomer differentiation Thiazole substitution pattern Pharmacophore geometry

Class-Level Cholinesterase Inhibition: Benzylpiperidine-Thiazole Carboxamide Scaffold Demonstrates Sub-Micromolar AChE Potency

The benzylpiperidine-linked diarylthiazole scaffold, which shares the N-(1-benzylpiperidin-4-yl) pharmacophore and a thiazole carboxamide core with the target compound, has demonstrated potent in vitro acetylcholinesterase (AChE) inhibition. In the benchmark study by Shidore et al. (2016), a series of benzylpiperidine-linked diarylthiazoles were evaluated against human AChE and BuChE. The most potent congener, compound 44, exhibited an AChE IC50 of 0.30 ± 0.01 μM and a BuChE IC50 of 1.84 ± 0.03 μM, representing approximately 6-fold selectivity for AChE over BuChE [1]. In a structurally related N-benzylpiperidine carboxamide series reported by van Greunen et al. (2019), the two most active analogues (28 and 20) achieved AChE IC50 values of 0.41 ± 1.25 μM and 5.94 ± 1.08 μM, respectively [2]. The target compound conserves both the 1-benzylpiperidin-4-yl moiety and the thiazole-5-carboxamide connectivity present in these validated AChE inhibitor scaffolds, while introducing the distinct 2-methyl-4-phenyl thiazole substitution pattern unexplored in either series.

Acetylcholinesterase inhibition Alzheimer's disease Benzylpiperidine pharmacophore

Sigma-1 Receptor Pharmacophore: The 1-Benzylpiperidin-4-yl Motif Confers Nanomolar Affinity Relevant to CNS Target Profiling

The 1-benzylpiperidin-4-yl moiety, a core substructure of the target compound, is a validated sigma-1 (σ1) receptor pharmacophore. Huang et al. (2001) demonstrated that the unsubstituted prototype N-(1-benzylpiperidin-4-yl)phenylacetamide (compound 1) binds σ1 receptors with a Ki of 3.90 nM and σ2 receptors with a Ki of 240 nM, yielding approximately 62-fold σ1/σ2 selectivity [1]. SAR analysis within this series revealed that replacing the phenylacetamide aromatic ring with heteroaromatic groups (imidazole, pyridyl) resulted in >60-fold loss of σ1 affinity, while thiophene, naphthyl, or indole replacements preserved low-nanomolar binding [1]. The target compound incorporates a thiazole-5-carboxamide as the amide-linked aromatic system—a heterocyclic replacement not evaluated in the Huang series—positioning this compound as a novel probe for testing whether the 2-methyl-4-phenylthiazole carboxamide maintains the favorable σ1 binding characteristics of carbocyclic arylacetamide analogs.

Sigma-1 receptor CNS pharmacology Benzylpiperidine SAR

GSK-3β/AChE Dual-Target Class Validation: Benzylpiperidine-Thiazole Hybrids Demonstrate Picomolar to Nanomolar Dual Inhibition

The benzylpiperidine-thiazole hybrid scaffold has been validated as a dual GSK-3β/AChE inhibitor platform. Jiang et al. (2021) reported a series of pyridinethiazole-bearing benzylpiperidine hybrids in which the lead compound (GD29/compound 26) achieved an IC50 of 0.3 μM for human AChE and 3 nM for human GSK-3β [1]. This dual inhibition profile is mechanistically significant for Alzheimer's disease: AChE inhibition provides symptomatic relief by increasing synaptic acetylcholine, while GSK-3β inhibition addresses tau hyperphosphorylation, a core pathological hallmark [1]. The target compound shares the benzylpiperidine-thiazole core topology with this validated dual-target series, and the 2-methyl-4-phenyl substitution on the thiazole ring represents a structural variation adjacent to the region where pyridine substitution conferred GSK-3β potency in the Jiang series.

GSK-3β inhibition Dual-target therapeutics Alzheimer's disease

Physicochemical Differentiation: Predicted CNS Drug-Likeness Profile vs. Known Reference Compounds

The target compound's predicted physicochemical properties differentiate it from both the regioisomer and reference CNS agents. The ChemDiv regioisomer (4-methyl-2-phenyl) has experimentally determined logP = 4.34, logD = 2.96, and logSw = -4.95 . For CNS drug-likeness, optimal ranges are: MW ≤ 400, logP ≤ 5, logD ≤ 3, PSA ≤ 90 Ų, HBD ≤ 3 [1]. The target compound (MW 391.53, predicted PSA ≈ 46–47 Ų, HBD = 1) falls within favorable CNS drug-like space. However, the regioisomer difference in thiazole substitution is predicted to produce a measurable logD shift. Using the core scaffold difference as a guide (2-methyl-4-phenylthiazole PSA = 41.13 Ų vs. 4-methyl-2-phenylthiazole PSA = 12.9 Ų [2][3]), the target compound is expected to exhibit a lower logD and higher PSA than its regioisomer, which may translate to reduced phospholipidosis risk and altered CNS penetration kinetics.

Drug-likeness CNS multiparameter optimization Physicochemical profiling

Recommended Research and Procurement Application Scenarios for N-(1-Benzylpiperidin-4-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide


CNS Screening Library Diversification: Unexplored Thiazole Regioisomer for Neurodegenerative Target Panels

This compound is ideally positioned for inclusion in CNS-focused screening libraries targeting acetylcholinesterase, sigma-1 receptor, and GSK-3β, where the benzylpiperidine-thiazole carboxamide scaffold has demonstrated sub-micromolar to low-nanomolar potency in published series [1][2]. The 2-methyl-4-phenyl substitution pattern has not been evaluated in any published SAR campaign, offering genuine structural novelty within a pharmacologically validated chemotype [1]. Procurement of this specific regioisomer enables direct head-to-head profiling against the commercially available 4-methyl-2-phenyl analog (ChemDiv IB08-8085) to map regioisomer-dependent activity cliffs in target binding assays.

Sigma-1 Receptor Pharmacophore Expansion: Heterocyclic Amide Replacement SAR

The N-(1-benzylpiperidin-4-yl) moiety is a privileged σ1-binding fragment with Ki = 3.90 nM for the phenylacetamide prototype [2]. The target compound replaces the phenylacetamide with a 2-methyl-4-phenylthiazole-5-carboxamide, a heterocyclic amide bioisostere not previously characterized in the σ1 SAR literature [2]. This compound serves as a strategic probe for determining whether thiazole-5-carboxamides maintain the critical electrostatic and steric features required for high-affinity σ1 binding, potentially opening a new subclass of σ1 ligands distinct from the extensively studied arylacetamide series.

Regioisomer Activity Cliff Mapping for Kinase and Cholinesterase Dual-Target Programs

Published benzylpiperidine-thiazole hybrids have achieved dual GSK-3β/AChE inhibition with IC50 values of 3 nM and 0.3 μM, respectively [1]. The target compound incorporates a 2-methyl-4-phenyl substitution on the thiazole ring, directly adjacent to the region where pyridine modifications conferred GSK-3β potency in the Jiang et al. (2021) series [1]. Comparative profiling of this compound alongside the 4-methyl-2-phenyl regioisomer in parallel GSK-3β, AChE, and BuChE enzyme assays would quantify the impact of thiazole substitution regioisomerism on dual-target selectivity, information critical for rational lead optimization in neurodegenerative disease programs.

Antifungal Piperidinyl Thiazole Scaffold Comparison for Agrochemical Lead Discovery

Piperidinyl thiazole derivatives constitute an established fungicide class, with oxathiapiprolin and fluoxapiprolin as commercialized oomycete fungicides developed by DuPont and Bayer Crop Science, respectively [3]. The target compound's benzylpiperidine-thiazole carboxamide architecture differs from the piperidinyl-thiazole isoxazoline framework of commercial fungicides by incorporating a 5-carboxamide linkage and N-benzyl substitution [3]. Screening this compound against Phytophthora infestans and P. capsici in parallel with known piperidinyl thiazole fungicide scaffolds may reveal whether the benzylpiperidine carboxamide topology offers a distinct antifungal spectrum or resistance profile.

Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.